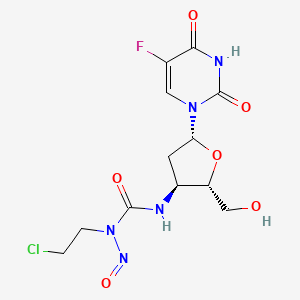
N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride is an orally active 8-aminoquinoline analog developed by the Walter Reed Army Institute of Research in collaboration with GlaxoSmithKline. It is primarily investigated for the treatment of visceral leishmaniasis, a severe form of leishmaniasis caused by protozoan parasites of the genus Leishmania .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sitamaquine dihydrochloride involves the preparation of the 8-aminoquinoline core structure. The process typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving aromatic amines and aldehydes.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of sitamaquine dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying quinoline chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Wirkmechanismus
The exact mechanism of action of sitamaquine dihydrochloride is not fully understood. it is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites. This mechanism is similar to other quinoline derivatives . Additionally, sitamaquine causes morphological changes in Leishmania parasites, affecting their motility and growth .
Vergleich Mit ähnlichen Verbindungen
Primaquine: Another 8-aminoquinoline used for the treatment of malaria.
Chloroquine: A 4-aminoquinoline used for malaria treatment and prophylaxis.
Amphotericin B: An antifungal agent also used for treating leishmaniasis.
Comparison:
Eigenschaften
| The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. | |
CAS-Nummer |
5330-29-0 |
Molekularformel |
C21H33N3O |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3 |
InChI-Schlüssel |
RVAKDGYPIVSYEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.Cl.Cl |
Kanonische SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
| 5330-29-0 | |
Piktogramme |
Corrosive; Acute Toxic; Irritant |
Verwandte CAS-Nummern |
5330-29-0 (di-hydrochloride) |
Synonyme |
8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline 8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride 8-aminoquinoline 8-quinolinamine N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine sitamaquine WR 006026 WR 6026 WR-006026 WR-6026 WR006026 WR6026 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene](/img/structure/B1205139.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)


![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)







